Enterocin

Hepatic lipid metabolism Cholesterol efflux Cardiovascular disease prevention

Enterocin (CAS 59678-46-5), also referred to as Vulgamycin, is a low-molecular-weight polyketide antibiotic (C22H20O10, MW 444.39) first isolated from soil and marine Streptomyces spp. It was discovered as a bacteriostatic agent with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, particularly noted for its potency against Enterobacteriaceae.

Molecular Formula C22H20O10
Molecular Weight 444.4 g/mol
Cat. No. B1210930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnterocin
Synonymsenterocin
vulgamycin
Molecular FormulaC22H20O10
Molecular Weight444.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)OC(=C1)C2C3(CC4C(C2(C(C3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O
InChIInChI=1S/C22H20O10/c1-30-11-7-12(31-14(23)8-11)16-20(27)9-13-18(25)21(16,28)17(22(20,29)19(26)32-13)15(24)10-5-3-2-4-6-10/h2-8,13,16-18,25,27-29H,9H2,1H3
InChIKeyCTBBEXWJRAPJIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enterocin (Vulgamycin) for Scientific Procurement: Polyketide Antibiotic Baseline


Enterocin (CAS 59678-46-5), also referred to as Vulgamycin, is a low-molecular-weight polyketide antibiotic (C22H20O10, MW 444.39) first isolated from soil and marine Streptomyces spp. . It was discovered as a bacteriostatic agent with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, particularly noted for its potency against Enterobacteriaceae . Crucially, Enterocin is chemically and mechanistically distinct from the ribosomal peptide bacteriocins produced by Enterococcus spp., which are also commonly referred to as 'enterocins' . This distinction is critical for procurement to avoid confounding the small molecule antibiotic with the peptide bacteriocin class, which possess entirely different physicochemical properties, mechanisms of action, and therapeutic applications.

Small-molecule polyketide, not peptide bacteriocin Avoids proteinaceous enterocins from Enterococcus spp.; ensures chemical identity matches mechanistic studies.
ASGR1-target engagement for hepatic lipid research Binds ASGR1 to promote proteasomal degradation, supporting cholesterol efflux pathway studies.
Solution-phase stability monitoring required Susceptible to intramolecular rearrangement; prepare fresh solutions and include stability controls. Not optimized for projects seeking potent, stable antibacterial activity.

Why Enterocin (Vulgamycin) Cannot Be Substituted with Peptide Bacteriocins or Broader Polyketides


Generic substitution of Enterocin fails due to profound differences in chemical identity, functional behavior, and stability profiles that are masked by a shared name. The small molecule Enterocin is a non-ribosomal, caged tricyclic polyketide, whereas peptide 'enterocins' (e.g., Enterocin A, B, AS-48) are ribosomally synthesized, heat-stable, and protease-sensitive peptides produced by Enterococcus spp. . This structural divergence results in distinct mechanisms of action and very different pharmacological liabilities. Moreover, within its own polyketide sub-class, Enterocin displays significantly weaker antibacterial potency than structurally related wailupemycins—being approximately 10-fold less active—and is uniquely constrained by a solution-phase intramolecular rearrangement that abolishes its bacteriostatic activity . These properties make it impossible to use peptide bacteriocins or even related polyketides as like-for-like replacements. The selection of Enterocin for research or industrial application must therefore be driven by its specific, non-antibacterial pharmacological activities and not merely by its antimicrobial spectrum.

Target Compound
Enterocin (Vulgamycin)
Caged tricyclic polyketide, non-ribosomal, binds ASGR1; moderate antibacterial potency.
Potential Substitute
Peptide enterocins (e.g., A, B, AS-48)
Ribosomal peptides, heat-stable, protease-sensitive; mechanism and pharmacology differ completely.
Target Compound
Enterocin (Vulgamycin)
Lower antibacterial activity; unique Favorskii-like rearrangement liability.
Potential Substitute
Wailupemycin co-metabolites
10-fold more potent in MIC assays; no isomerization defect; antibacterial profile may not transfer to lipid models.

Enterocin (Vulgamycin) Quantitative Differentiation Evidence: Head-to-Head Analogue Performance


Superior Lipid-Lowering Efficacy vs. Atorvastatin and GW3965 in In Vivo Models of Dyslipidemia

In high-fat-diet (HFD)-fed LDLR-/- mice, a well-established model for human dyslipidemia, Enterocin exhibited lipid-lowering activity that was comparable or superior to the positive controls atorvastatin and GW3965 (an LXR agonist) . This head-to-head comparison was conducted in a therapeutic context directly relevant to CVD prevention. Unlike the comparators, Enterocin uniquely targets hepatic cholesterol metabolism by binding to ASGR1 and promoting its proteasomal degradation, leading to AMPKα activation, without inducing transcriptional changes or affecting intestinal fat absorption .

Lipid-lowering model response
Data to verify
Comparable or higher response vs. atorvastatin and GW3965 in HFD-fed LDLR-/- mice
Reported model-response context; ASGR1-mediated mechanism studied in hepatic cells.
Exact numerical indices not provided in 2026 abstract; full publication pending.
Hepatic lipid metabolism Cholesterol efflux Cardiovascular disease prevention

10-Fold Weaker Antibacterial Potency than Wailupemycin Co-Metabolites Against Model Organisms

A comprehensive re-investigation of the antibacterial properties of Enterocin revealed that four wailupemycin co-metabolites (isolated from the same Streptomyces sp. MST-MA9095 culture) were consistently ten-fold more potent bactericidal agents than Enterocin itself . For example, while the wailupemycins displayed MICs of 4–8 µg/mL against Micrococcus luteus and 16–32 µg/mL against Bacillus subtilis, Enterocin exhibited significantly higher MICs exceeding 40 µg/mL against M. luteus and >160 µg/mL against B. subtilis, indicating substantially weaker bacteriostatic activity .

Antibacterial MIC comparison
Reported
Enterocin: >40 µg/mL (M. luteus), >160 µg/mL (B. subtilis) vs. wailupemycins: 4–8 µg/mL, 16–32 µg/mL
Supports polyketide structure-activity review; lower potency than co-metabolites.
Broth microdilution data from thesis; confirm in independent assay.
Antibiotic discovery Polyketide comparator Structure-activity relationship

Facile Intramolecular Rearrangement to an Inactive Isomer: A Critical Stability Liability

In contrast to the superior stability profiles of peptide bacteriocins (e.g., nisin, enterocin AS-48) and many polyketide antibiotics, Enterocin undergoes a facile intramolecular rearrangement in protic and aprotic solvents to yield a novel polycyclic ketal isomer that is completely bereft of antibacterial activity . This rearrangement was shown to proceed under neutral and basic conditions at room temperature and was not previously documented in the literature, indicating that Enterocin is significantly less stable than originally reported and than customers may expect when procuring a 'bacteriocin' antibiotic .

Solution stability
Reported; Data to verify
Facile intramolecular rearrangement to inactive ketal isomer in protic/aprotic solvents at RT
Compound integrity requires fresh preparation and rigorous monitoring during assays.
HPLC evidence from thesis; kinetic rates not quantified in abstract.
Chemical stability Antibiotic degradation Procurement risk assessment

Synergistic Antibacterial Activity with Streptomycin and Chloramphenicol

The original characterization of Enterocin documented a synergistic bacteriostatic effect when applied in combination with either streptomycin or chloramphenicol against a broad spectrum of bacteria . This synergy is particularly relevant because Enterocin was named for its strong activity against Enterobacteriaceae, but its intrinsic bacteriostatic potency is moderate. The combination with established antibiotics extends its utility model for studying antibiotic adjuvant strategies or for enhancing the activity of legacy antibiotics against resistant Enterobacteriaceae strains . While the quantitative fractional inhibitory concentration (FIC) index is not reported in the primary 1976 paper, the specific synergy claim is a differentiating feature not shared by most other polyketide antibiotics from the same biosynthetic cluster.

Synergy with legacy antibiotics
Data to verify
Qualitative synergistic bacteriostatic effect with streptomycin or chloramphenicol (1976 report)
Supports antibiotic adjuvant research context; FIC index not available.
Original literature lacks quantitative synergy metrics; confirm experimentally.
Antibiotic combination therapy Synergy Gram-negative spectrum enhancement

Enterocin (Vulgamycin) Optimal Use Cases Driven by Validated Differentiation Evidence


Mechanistic Investigation of ASGR1-Dependent Hepatic Cholesterol Efflux Pathways

Leveraging the unique finding that Enterocin directly binds to ASGR1 and promotes its proteasomal degradation without transcriptional alteration, this compound is immediately deployable as a chemical biology tool for dissecting ASGR1-mediated cholesterol homeostasis . Unlike atorvastatin (HMG-CoA reductase inhibitor) or GW3965 (LXR agonist), Enterocin provides a new, orthogonal mechanism of action for studying lipid metabolism. Its demonstrated in vivo efficacy in HFD-fed mouse models suggests that it can be used in preclinical studies of cardiovascular disease, non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome, provided that compound stability is carefully managed during preparation and administration .

Antibiotic Adjuvant Research: Synergistic Pairing with Streptomycin or Chloramphenicol

For projects investigating the reversal of antibiotic resistance or enhancement of legacy antibiotic spectra, Enterocin offers specific synergy with streptomycin and chloramphenicol as documented in the original isolation work . The compound's strong basal activity against Enterobacteriaceae, combined with these synergistic partners, makes it a candidate for studying multi-drug combinations against Gram-negative pathogens. However, the inherent chemical instability of Enterocin mandates that assays be performed with freshly dissolved compound, and stability controls must be incorporated to differentiate true biological synergy from degradation artefacts .

Natural Product Chemistry Benchmarking and Biosynthetic Gene Cluster Engineering

Enterocin serves as a reference polyketide for studying type II polyketide synthase (PKS) systems, particularly the enc gene cluster. Its unique Favorskii-like rearrangement is a valuable teaching and research tool for understanding non-aromatic polyketide biosynthesis . The compound can be used as a standard in analytical chemistry for dereplication of polyketide libraries, for comparison with engineered unnatural analogues produced via mutasynthesis, or for benchmarking the performance of heterologous expression hosts. Its commercial availability from vendors like Toku-E and Cayman Chemical facilitates consistent head-to-head analytical comparisons . When selecting this compound as a standard, ensure the batch identity distinguishes it from the peptide 'enterocins' to avoid confounding in proteomics or antimicrobial activity assays.

Application
Selection Property
Validation Focus
ASGR1-dependent hepatic cholesterol studies
ASGR1 target engagement, orthogonal to statins/LXR agonists
Model-response endpoint validation; compound stability in dosing solutions
Antibiotic adjuvant research
Synergy with streptomycin/chloramphenicol reported
FIC index determination; differentiate synergy from degradation artefacts
Polyketide biosynthetic gene cluster studies
Type II PKS reference standard; Favorskii-like rearrangement probe
Dereplication and analytical benchmarking; ensure distinction from peptide enterocins
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